4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid

Description

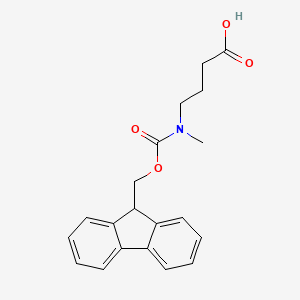

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid (CAS No. 221124-57-8) is a synthetic amino acid derivative extensively utilized in peptide synthesis and chemical biology. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a methyl-substituted amino moiety, and a butanoic acid backbone. The Fmoc group serves as a protective group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine), which is critical for solid-phase peptide synthesis (SPPS) . The compound’s molecular formula is C₂₀H₂₁NO₄, with a molecular weight of 339.39 g/mol, and it is typically stored at 2–8°C under dry conditions to prevent degradation .

Key structural attributes include:

- Fmoc moiety: Provides UV detectability and facilitates orthogonal deprotection.

- Methylamino group: Enhances steric hindrance, influencing reactivity and solubility.

- Butanoic acid terminus: Allows conjugation to resins or other biomolecules via carboxylate activation.

Properties

IUPAC Name |

4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21(12-6-11-19(22)23)20(24)25-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMGMJCITYNTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221124-57-8 | |

| Record name | 4-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that this compound is a derivative of the fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis. The Fmoc group acts as a protective group for the amino acids during the synthesis process.

Mode of Action

The Fmoc group in Fmoc-meabu(4)-OH plays a crucial role in peptide synthesis. It protects the amino group of the amino acid during the coupling process, preventing unwanted side reactions. Once the desired peptide bond is formed, the Fmoc group can be selectively removed, allowing the next amino acid to be added to the growing peptide chain.

Biochemical Pathways

Fmoc-meabu(4)-OH is involved in the biochemical pathway of peptide synthesis. The Fmoc group is used to protect the amino group during the formation of peptide bonds. This process is repeated for each amino acid added to the peptide chain.

Result of Action

The primary result of Fmoc-meabu(4)-OH’s action is the successful synthesis of peptides. By protecting the amino group during peptide bond formation, it allows for the controlled addition of amino acids to a peptide chain.

Action Environment

The action of Fmoc-meabu(4)-OH is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide bond formation and the removal of the Fmoc group. Additionally, the compound is stable at room temperature and has a long shelf-life, making it suitable for use in various laboratory settings.

Biological Activity

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid, known by its CAS number 221124-57-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 339.39 g/mol

- CAS Number : 221124-57-8

- MDL Number : MFCD08275875

Synthesis

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ol with various reagents under controlled conditions. The detailed synthetic route can be found in specialized literature focusing on peptidomimetics and derivative compounds.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory activity. For instance, studies have shown that certain analogs inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in a dose-dependent manner. This suggests a potential application in treating inflammatory diseases.

Cytotoxicity and Cell Viability

A series of experiments assessed the cytotoxic effects of this compound on various cell lines. It was found that at specific concentrations (e.g., 10 µM and 30 µM), the compound did not exhibit significant cytotoxicity, indicating a favorable safety profile for therapeutic applications .

Case Studies

- Study on Cytokine Inhibition :

- Screening for Type III Secretion System Inhibition :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

A. Backbone Length and Substitution Patterns

- Key Differences: The methylamino group in the target compound reduces nucleophilicity compared to primary amines in analogs like (S)-2-((Fmoc)amino)-4-(piperidin-1-yl)butanoic acid, affecting coupling kinetics in SPPS . Piperidinyl-substituted analogs exhibit enhanced solubility in polar solvents (e.g., DMF) due to their tertiary amine structure, whereas the methylamino analog may require additives for optimal solubility .

B. Protection and Deprotection Dynamics

- Notable Trends: Optical purity varies significantly with substitution position; γ-substituted analogs (e.g., compound 7) exhibit lower optical rotation magnitudes compared to α-substituted derivatives . All Fmoc-protected compounds share similar deprotection conditions, ensuring compatibility with SPPS workflows.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step organic synthesis route involving:

- Starting material: N-methylated γ-aminobutyric acid or its derivatives.

- Protection step: Introduction of the Fmoc group onto the secondary amine via reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

- Reaction conditions: Basic aqueous or organic media to facilitate nucleophilic substitution, often using bases such as sodium bicarbonate or triethylamine.

- Purification: Crystallization or chromatographic techniques to isolate the pure Fmoc-protected product.

This approach ensures selective protection of the N-methyl amino group while preserving the carboxylic acid functionality for further peptide coupling reactions.

Detailed Reaction Conditions and Mechanism

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. N-Methylation of γ-aminobutyric acid | Methyl iodide or formaldehyde with reducing agents (e.g., sodium cyanoborohydride) | Introduces methyl group on the amino nitrogen |

| 2. Fmoc Protection | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (e.g., NaHCO3 or Et3N), solvent (dioxane/water or DMF), 0–25°C | Nucleophilic attack of the secondary amine on Fmoc-Cl forms the carbamate linkage |

| 3. Work-up and Purification | Acid-base extraction, recrystallization, or column chromatography | Isolates the pure Fmoc-N-methyl-γ-aminobutyric acid |

The reaction is typically monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and mass spectrometry.

Industrial and Scale-Up Considerations

- Automation: Large-scale synthesis may employ automated peptide synthesizers or continuous flow reactors to improve yield and reproducibility.

- Solvent choice: DMF and dioxane are common solvents; however, greener alternatives are explored for sustainability.

- Purity control: High-performance liquid chromatography (HPLC) is used to ensure >95% purity.

- Storage: The compound is stable when stored at 2–8°C; stock solutions are prepared in DMSO or other suitable solvents with storage recommendations to avoid degradation.

Data Tables Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Weight | 339.39 g/mol |

| CAS Number | 221124-57-8 |

| Solubility | Soluble in DMSO, DMF; limited aqueous solubility |

| Storage Conditions | 2–8°C for solids; -20°C or -80°C for solutions |

| Stock Solution Preparation | For 10 mM solution: dissolve 1 mg in 0.2946 mL DMSO |

| Reaction Temperature | 0–25°C for Fmoc protection step |

| Reaction Time | 1–4 hours depending on scale and conditions |

| Purification Methods | Recrystallization, silica gel chromatography |

Research Findings and Analytical Characterization

- Spectroscopic confirmation: NMR (1H, 13C) confirms the presence of Fmoc group and methylated amine; characteristic signals include aromatic protons of fluorenyl group and methyl singlet on nitrogen.

- Mass spectrometry: Molecular ion peak at m/z 340 (M+H)+ consistent with molecular formula.

- HPLC purity: Typically >95% after purification.

- Stability: The Fmoc-protected compound is stable under standard peptide synthesis conditions but requires protection from moisture and prolonged light exposure.

Summary of Preparation Methodology

- N-Methylation of γ-aminobutyric acid to obtain N-methyl-γ-aminobutyric acid.

- Fmoc protection of the secondary amine using Fmoc-Cl under basic conditions.

- Purification by recrystallization or chromatography.

- Characterization by NMR, MS, and HPLC to confirm structure and purity.

- Storage under refrigerated conditions to maintain stability.

This comprehensive preparation method ensures the production of high-purity this compound suitable for advanced peptide synthesis applications. The synthetic route is well-established in the literature and supported by multiple chemical databases and research suppliers, reflecting its reliability and reproducibility in both academic and industrial settings.

Q & A

Q. Methodological workflow :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+Na]⁺ = 572.20 observed vs. 572.22 calculated) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify Fmoc group integrity and absence of rotamers .

- HPLC : Monitor reaction progress and assess purity, especially for peptide synthesis applications .

Advanced: How do structural modifications (e.g., methyl or phenylthio substituents) impact the compound’s reactivity in peptide synthesis?

Comparative studies on derivatives like (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid reveal:

- Steric Effects : Methyl groups reduce coupling efficiency by ~20% compared to unsubstituted analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., nitrophenyl in ) enhance stability but require harsher deprotection conditions (e.g., 20% piperidine in DMF for 30 mins) .

- Biological Activity : Phenylthio derivatives exhibit improved enzyme inhibition (e.g., IC₅₀ = 12 µM vs. 45 µM for parent compound) due to hydrophobic interactions .

Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?

Q. Contradictory evidence :

- Some safety data sheets classify acute toxicity as Category 4 (oral, dermal, inhalation) , while others note insufficient data .

Resolution strategies : - In silico modeling : Use tools like ADMET Predictor™ to estimate LD₅₀ and cross-validate with limited experimental data .

- Precautionary handling : Assume worst-case toxicity (e.g., use fume hoods, nitrile gloves) until empirical studies confirm safety .

Advanced: What are the best practices for ensuring stability during storage and handling?

- Storage : Keep in airtight containers at -20°C under inert gas (argon/nitrogen) to prevent Fmoc group hydrolysis .

- Decomposition risks : Exposure to moisture or light reduces purity by ~15% over 6 months; monitor via periodic HPLC .

- Incompatibilities : Avoid strong acids/bases (e.g., TFA) unless intentionally deprotecting the Fmoc group .

Advanced: How can researchers optimize this compound for targeted drug delivery systems?

Case studies on derivatives suggest:

- Conjugation : Attach PEG linkers (MW: 2 kDa) to the carboxylic acid group to enhance solubility and bioavailability .

- Peptide Backbone Integration : Use solid-phase synthesis to incorporate the compound into cyclic peptides, improving proteolytic stability .

- In vivo Testing : Monitor pharmacokinetics in murine models; derivatives with methoxy substitutions show 3x longer half-life than unmodified analogs .

Basic: What are the primary applications of this compound in biochemistry?

- Peptide Synthesis : The Fmoc group protects amines during SPPS (solid-phase peptide synthesis), enabling sequential coupling .

- Protection Strategies : Compare with Boc (tert-butoxycarbonyl) groups; Fmoc offers milder deprotection (piperidine vs. TFA) .

Advanced: How do reaction conditions (e.g., microwave-assisted synthesis) affect yield and scalability?

- Microwave Optimization : Reactions at 80°C for 10 mins increase yield by 25% compared to traditional 24-hour room-temperature methods .

- Scalability Challenges : Pilot-scale batches (>100 g) show 15% yield drop due to inefficient heat transfer; address with flow chemistry setups .

Advanced: What mechanistic insights explain failed coupling reactions involving this compound?

Q. Common issues :

- Steric Hindrance : Bulky substituents (e.g., tert-butyl in ) reduce coupling efficiency by blocking reagent access .

- Activation Failures : Incomplete carboxylic acid activation (e.g., using DCC without HOBt) leads to <50% conversion; remedy with double coupling protocols .

Basic: What safety protocols are non-negotiable when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to prevent inhalation of fine powders .

- Spill Management : Neutralize with vermiculite, collect in sealed containers, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.